1-Bromo-4-(2-chloroethyl)-2-fluorobenzene chemical properties
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene chemical properties
An In-Depth Technical Guide to 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene: Properties, Reactivity, and Synthetic Utility
Introduction
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is a strategically-functionalized aromatic compound of significant interest to the chemical research and drug development sectors. Its molecular architecture, featuring three distinct halogen substituents and an alkyl side chain, presents a unique platform for complex molecular engineering. The presence of a bromo group, a fluoro group, and a chloroethyl side chain on a benzene ring offers multiple, orthogonally reactive sites. This allows for selective, stepwise chemical modifications, making it an invaluable building block for synthesizing novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity profile, potential synthetic applications, and essential safety protocols, designed for researchers and professionals in the field.
Chemical Identity and Physicochemical Properties
The foundational properties of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene are summarized below. These identifiers are critical for accurate substance registration, tracking, and safety management in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene | N/A |
| CAS Number | 1370600-53-5 | [1][2] |
| Molecular Formula | C₈H₇BrClF | [2] |
| Molecular Weight | 237.49 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |
Spectroscopic Signature Analysis (Predicted)
For the medicinal chemist, understanding the spectroscopic signature of a compound is paramount for reaction monitoring and structural confirmation. While specific spectra are not publicly available, a predictive analysis based on its structure provides valuable insight.
-
¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region would display three distinct protons, with their signals split by both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling), resulting in intricate multiplet patterns. The ethyl side chain would present as two triplets, characteristic of an A₂B₂ system (-CH₂-CH₂-). The methylene group adjacent to the chlorine (-CH₂Cl) would appear further downfield than the methylene group attached to the aromatic ring (Ar-CH₂-) due to the deshielding effect of the chlorine atom.[4]
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment created by the varied halogen substituents. The carbon bonded to fluorine would exhibit a large C-F coupling constant, a hallmark of organofluorine compounds.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely include the loss of the chloroethyl side chain and cleavage of the C-Br bond.
Reactivity Profile and Mechanistic Insights
The synthetic utility of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene stems from its multiple reactive centers, which can be addressed with high selectivity under different reaction conditions.
Caption: Key reactive sites of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene.
Reactivity of the 2-Chloroethyl Side Chain
The chloroethyl group is a primary site for nucleophilic substitution and base-induced elimination reactions.[3][5] The specific pathway is dictated by the choice of reagents and conditions.[5][6]
-
Nucleophilic Substitution (Sₙ2): With good, non-bulky nucleophiles (e.g., NaOH, NaCN) in polar aprotic solvents, the chlorine atom can be displaced via an Sₙ2 mechanism. This pathway is useful for introducing a variety of functional groups.
-
Elimination (E2): In the presence of a strong, sterically hindered base like potassium tert-butoxide, an E2 elimination reaction is favored, resulting in the formation of the corresponding 4-bromo-1-ethenyl-3-fluorobenzene (a styrene derivative).[6] This transformation is valuable for creating monomers or introducing a vinyl group for further reactions like polymerizations or Heck couplings.
Caption: Competing Sₙ2 and E2 reaction pathways at the chloroethyl side chain.
Illustrative Protocol: Nucleophilic Substitution This protocol is adapted from methodologies for similar chloroethylbenzene derivatives.[6]
-
Dissolve 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux (approx. 80-100 °C) for 2-4 hours, monitoring progress by TLC or LC-MS.
-
After cooling, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol product via column chromatography.
Reactivity of the Aryl-Bromide: The Gateway to Complexity
The carbon-bromine bond is the most versatile site for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern medicinal chemistry for forming C-C bonds.[7][8] This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form biaryl structures, which are prevalent in pharmaceuticals.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocol: Suzuki-Miyaura Coupling This generalized protocol is based on standard literature procedures for coupling aryl bromides.[7]
-
To an oven-dried flask, add 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Proposed Synthetic Strategy
A plausible and efficient route to synthesize 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene would likely involve a Sandmeyer-type reaction starting from a commercially available aniline precursor. This classic transformation is a reliable method for introducing halides onto an aromatic ring via a diazonium salt intermediate.
Caption: A potential synthetic workflow via Friedel-Crafts acylation.
Proposed Two-Step Synthesis:
-
Friedel-Crafts Acylation: React commercially available 1-bromo-3-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would install the -C(O)CH₂Cl group at the para position to the bromine due to steric and electronic directing effects.
-
Clemmensen or Wolff-Kishner Reduction: Reduce the ketone intermediate from Step 1 to an ethyl group using a standard reduction method. The chloroacetyl group would be converted to the desired 2-chloroethyl side chain, yielding the final product. Careful selection of reagents is necessary to avoid reduction of the aryl halides.
Safety and Handling
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is classified with several hazards and must be handled with appropriate care in a laboratory setting.[1]
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity | Acute Tox. 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | Skin Irrit. 2 | Warning | H315 |
| Eye Irritation | Eye Irrit. 2A | Warning | H319 |
| STOT SE | 3 | Warning | H336 |
Source: Notified C&L[1]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains.
Conclusion
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is a highly versatile and valuable building block for synthetic and medicinal chemists. Its differentiated reactive sites—the chloroethyl side chain amenable to substitution/elimination and the aryl bromide ideal for cross-coupling—allow for a programmed and selective approach to building molecular complexity. This dual reactivity profile makes it an excellent starting point for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully leverage its synthetic potential in the pursuit of novel drug candidates.
References
-
NextSDS. 1-bromo-4-(2-chloroethyl)-2-fluorobenzene — Chemical Substance Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Properties of (2-Chloroethyl)benzene: From Physical Attributes to Chemical Reactivity. [Link]
-
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PMC. Pyrolysis Reactions of (2-Chloroethyl)benzene. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. docbrown.info [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
